Iminodiacetic acid ethylester
CAS No.:
Cat. No.: VC18114518
Molecular Formula: C6H11NO4
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11NO4 |
|---|---|
| Molecular Weight | 161.16 g/mol |
| IUPAC Name | 2-[(2-ethoxy-2-oxoethyl)amino]acetic acid |
| Standard InChI | InChI=1S/C6H11NO4/c1-2-11-6(10)4-7-3-5(8)9/h7H,2-4H2,1H3,(H,8,9) |
| Standard InChI Key | VVKZCUGDWOHEBO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CNCC(=O)O |
Introduction
Structural and Molecular Characteristics of Iminodiacetic Acid Ethylester
Iminodiacetic acid ethylester (CAS 6290-05-7) is an organonitrogen compound with the molecular formula CHNO and a molar mass of 189.21 g/mol . Its structure consists of a central iminodiacetic acid backbone esterified with two ethyl groups (Fig. 1). The planar arrangement of the nitrogen atom and adjacent carboxylate esters facilitates chelation of metal ions, a property exploited in catalysis and polymer chemistry .
Electronic and Steric Properties
The compound’s reactivity is governed by its electron-withdrawing ester groups and the lone pair on the nitrogen atom. This configuration allows participation in nucleophilic substitutions, Michael additions, and cyclocondensation reactions. The pKa values of its acidic protons are 2.21 (α-carboxyl) and 7.29 (iminium), enabling pH-dependent reactivity in aqueous and nonpolar media . Steric hindrance from the ethyl groups moderates reaction kinetics, particularly in polymerizations where bulky substituents reduce chain propagation rates .
Synthesis and Industrial Production Methods
Conventional Synthesis via Thionyl Chloride
The most widely reported synthesis involves the esterification of iminodiacetic acid with ethanol using thionyl chloride (SOCl) as a condensing agent :
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Reaction Setup: A solution of iminodiacetic acid (7.0 moles) in ethanol (5.25 L) is cooled to 12°C.
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Thionyl Chloride Addition: SOCl (17.65 moles) is added dropwise over 1.5 hours, followed by heating at 60°C for 3 hours and refluxing for 2 hours.
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Workup: The mixture is distilled to remove ethanol, dissolved in dichloromethane, and extracted with aqueous sodium carbonate. Purification via vacuum distillation yields the product (bp: 123°C at 4.5 mmHg) with a typical yield of ~60% .
Green Chemistry Alternatives
Recent methods emphasize solvent-free conditions or ionic liquids to minimize waste. For example, lipase-catalyzed esterification in non-aqueous media achieves comparable yields (55–58%) while eliminating toxic byproducts like HCl gas .
Physicochemical Properties and Analytical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 189.21 g/mol | |
| Boiling Point | 123°C (4.5 mmHg) | |
| Density | 1.12 g/cm³ (estimated) | |
| Solubility | Ethanol, DCM, THF; insoluble in water | |
| pKa (α-carboxyl) | 2.21 | |
| pKa (iminium) | 7.29 |
Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, making it suitable for high-temperature reactions .
Applications in Pharmaceutical Intermediates
Antibiotic Synthesis
Iminodiacetic acid ethylester serves as a precursor to β-lactam antibiotics. Its ethyl esters undergo selective hydrolysis to form iminodiacetic acid derivatives, which are alkylated with penicillin nuclei. This route improves yield purity by 15–20% compared to traditional methods .
Anticancer Agents
In oncology, the compound’s chelating ability enables the synthesis of platinum-based chemotherapeutics. For example, reaction with cisplatin analogs produces derivatives with enhanced tumor selectivity and reduced nephrotoxicity .
Prodrug Design
The ethyl esters act as prodrug moieties, masking carboxylic acid groups in NSAIDs (e.g., ibuprofen). Enzymatic hydrolysis in vivo releases the active drug, achieving 2.3× higher bioavailability in rodent models .
Role in Polymer and Material Science
Metal-Chelating Polymers
Copolymerization with 2-hydroxyethyl methacrylate (HEMA) yields hydrogels capable of binding Cu and Fe ions. These materials exhibit 98% metal uptake efficiency within 30 minutes, making them viable for wastewater treatment .
Limitations in Polymerization Kinetics
The steric bulk of the iminodiacetic acid group reduces polymerization rates. Photocalorimetric studies show that adding 10 mol% of the monomer to HEMA decreases conversion rates by 37% due to chain transfer reactions .
Future Directions and Research Opportunities
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Enzymatic Synthesis Optimization: Engineering lipases for higher esterification activity could boost green synthesis yields to >80% .
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Targeted Drug Delivery: Functionalizing nanoparticles with iminodiacetic acid ethylester may enable pH-responsive drug release in tumor microenvironments.
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Biodegradable Polymers: Incorporating the monomer into polyesters could enhance compostability while maintaining mechanical strength .
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